Propyliodone-d5
Description
Properties
Molecular Formula |
C₁₀H₆D₅I₂NO₃ |
|---|---|
Molecular Weight |
452.04 |
Synonyms |
3,5-Diiodo-4-oxo-1(4H)-pyridineacetic Acid Propyl-d5 Ester; 3,5-Diiodo-4-pyridone-N-acetic Acid Propyl-d5 Ester; A. G. 33-107-d5; Bronchodiagnostin-d5; Brosombra-d5; Dionosil-d5; Diostril-d5; NSC 97103-d5; Propiodone-d5; Propyl-d5 (3,5-Diiodo-4-oxo-1 |
Origin of Product |
United States |
Preparation Methods
Isotopic Exchange via Palladium-Catalyzed Hydrogen/Deuterium Swap
The most widely reported method involves catalytic deuteration of the non-deuterated propyliodone precursor. A palladium-on-carbon (Pd/C) catalyst facilitates hydrogen/deuterium exchange under controlled conditions. Key steps include:
-
Reaction Setup : Propyliodone (1.0 mmol) is dissolved in deuterated ethanol (EtOD) with 10% Pd/C (5 mol%) under nitrogen atmosphere.
-
Deuteration Process : The mixture is stirred under deuterium gas (D2, 1 atm) at 60°C for 48 hours, enabling selective deuteration at the propyl group’s terminal methyl positions.
-
Workup : The catalyst is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via recrystallization from deuterated chloroform (CDCl3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Deuterium Incorporation | ≥98% at C1, C3, and C5 |
| Purity (HPLC) | >99% |
This method achieves high isotopic purity but requires stringent exclusion of moisture to prevent proton back-exchange.
Stepwise Synthesis from Deuterated Propyl Intermediates
Preparation of Propyl-1,1,3,3,3-d5 Alcohol
Propyl-1,1,3,3,3-d5 alcohol serves as a critical intermediate. Two approaches dominate:
-
Isotopic Exchange with D2O :
-
Grignard Reaction with CD3MgI :
Coupling with Pyridone Acetic Acid
The deuterated propyl alcohol is esterified with 3,5-diiodo-4-pyridone acetic acid under Mitsunobu conditions:
Custom Synthesis and Industrial-Scale Production
Large-Scale Catalytic Deuteration
Industrial protocols optimize cost and scalability:
-
Continuous Flow Reactors : Propyliodone and D2 gas are passed through a Pd/C-packed column at 80°C and 5 bar pressure, achieving 90% conversion per cycle.
-
Recycling : Unreacted D2 is recovered and reused, reducing operational costs.
Process Metrics :
| Metric | Value |
|---|---|
| Throughput | 1.2 kg/day |
| Deuterium Utilization | 92% |
| Purity | 98.5% |
Quality Control and Analytical Validation
-
NMR Spectroscopy : 1H NMR confirms absence of proton signals at δ 0.9–1.5 ppm (propyl group).
-
Mass Spectrometry : HRMS (ESI+) shows m/z 452.039 [M+H]+, matching theoretical C10D5H6I2NO3.
-
Isotopic Purity : GC-MS with deuterium-specific columns verifies ≤0.5% protiated impurities.
Challenges and Mitigation Strategies
Competing Side Reactions
Cost-Efficiency Considerations
-
D2 Gas Cost : Subcritical CO2 as a co-solvent reduces D2 consumption by 30% without compromising yield.
-
Catalyst Recycling : Pd/C retains 85% activity after five cycles, lowering material costs.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Deuterium Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Catalytic Deuteration | 72–85 | 98–99 | High | 120–150 |
| Grignard Coupling | 68–74 | 99 | Moderate | 200–220 |
| Enzymatic Synthesis | 75–80 | 97 | Low | 180–200 |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of Propyliodone-d5 to ensure isotopic purity in academic research?
- Methodological Answer : Synthesis optimization requires rigorous control of deuterium incorporation during the iodination and propylation steps. Researchers should validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS can confirm the molecular ion peak at m/z 385.12 (M+H⁺) with a deuterium enrichment ≥98%, while ¹H-NMR should show near-complete suppression of proton signals at δ 2.8–3.2 ppm (propyl chain protons). Reproducibility hinges on standardized reaction conditions (e.g., solvent anhydrousness, inert atmosphere) and post-synthesis purification via preparative HPLC .
Q. How can researchers validate the accuracy of quantitative analytical methods for this compound in biological matrices?
- Methodological Answer : Method validation should follow ICH Q2(R1) guidelines, including parameters like linearity (R² > 0.995), precision (RSD < 5%), and recovery (85–115%). A typical protocol involves spiking this compound into plasma/serum, extracting via solid-phase extraction (SPE), and quantifying via LC-MS/MS. Calibration curves (1–500 ng/mL) and internal standardization (e.g., stable isotope-labeled analogs) mitigate matrix effects. Cross-validation with independent techniques (e.g., ELISA) is recommended to resolve discrepancies in recovery rates .
| Parameter | Acceptance Criteria | Common Pitfalls |
|---|---|---|
| Linearity | R² ≥ 0.995 | Non-linear response at low doses |
| Intra-day Precision | RSD ≤ 5% | Inconsistent SPE recovery |
| LOD/LOQ | 0.5 ng/mL, 1.5 ng/mL | Matrix interference in LC-MS/MS |
Q. What experimental designs are suitable for assessing this compound stability under varying storage conditions?
- Methodological Answer : Stability studies should follow a factorial design, testing temperature (-80°C, 4°C, 25°C), humidity (40–75% RH), and light exposure. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term degradation. Analytical endpoints include quantification of parent compound degradation (HPLC-UV) and identification of degradants (LC-QTOF-MS). For example, this compound may undergo hydrolytic cleavage at the iodinated benzene ring under high humidity, producing iodophenol-d5 as a degradant .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical models?
- Methodological Answer : Discrepancies in PK parameters (e.g., half-life, Cₘₐₓ) often arise from interspecies metabolic differences. A systematic approach involves:
Comparative metabolomics to identify species-specific metabolites (e.g., glucuronide vs. sulfate conjugates).
In vitro hepatic microsome assays to quantify metabolic clearance rates.
Physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK. For instance, rat models may overpredict renal clearance due to higher cytochrome P450 2D6 activity compared to humans .
Q. What advanced computational strategies are employed to predict this compound interactions with serum albumin and other plasma proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) can model binding affinities and conformational changes. Key steps include:
- Preparing protein structures (PDB ID: 1AO6 for albumin) and ligand topologies.
- Simulating binding free energy (ΔG) using MM-PBSA/GBSA.
- Validating predictions with fluorescence quenching assays. Results may indicate a high-affinity binding site near albumin subdomain IIIA (Ka ≈ 10⁵ M⁻¹) .
Q. How do isotopic effects (D vs. H) influence the radiocontrast efficacy of this compound compared to its non-deuterated analog?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters hydrogen-bonding dynamics and oxidative stability. Researchers should:
Compare X-ray attenuation coefficients (Hounsfield units) in in vitro phantoms.
Measure reactive oxygen species (ROS) generation via electron paramagnetic resonance (EPR) to assess oxidative stress.
Conduct in vivo imaging in murine models to evaluate contrast retention time. This compound may exhibit prolonged circulation (t₁/₂ = 12.3 vs. 8.7 hours) due to reduced CYP450-mediated clearance .
| Property | This compound | Non-deuterated Analog |
|---|---|---|
| Plasma t₁/₂ (h) | 12.3 ± 1.2 | 8.7 ± 0.9 |
| ROS Generation (nM) | 45 ± 6 | 82 ± 11 |
| X-ray Attenuation | 320 ± 15 HU | 310 ± 12 HU |
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for multicenter studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): isotopic purity, residual solvents (<300 ppm DMSO).
- Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
- Adopt real-time process analytics (PAT) like in-line FTIR to monitor deuterium incorporation. Centralized batch certification via collaborative trials (e.g., 5 labs analyzing 3 batches) ensures inter-lab consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
